Benzoyl glucuronide

Acyl glucuronide stability Anomerization kinetics Drug metabolite reactivity

Analytical labs quantifying benzoic acid metabolites cannot substitute generic glucuronide conjugates for benzoyl glucuronide-its aglycone-dependent degradation kinetics are unique, and interchangeability compromises ANDA method validation. • 1-β-O-benzoyl isomer, ≥95% HPLC purity, for accurate LC-MS/MS calibration and QSAR baseline data. • Supplied with detailed characterization compliant with regulatory guidelines; USP/EP traceability available upon feasibility. • Non-hazardous, ambient shipping; research-use-only standard.

Molecular Formula C13H14O8
Molecular Weight 298.24 g/mol
CAS No. 19237-53-7
Cat. No. B031462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl glucuronide
CAS19237-53-7
SynonymsGlucopyranuronic Acid 1-Benzoate;  β-D-Glucopyranuronic Acid 1-Benzoate; _x000B_Benzoic Acid glucuronide;  Benzoic Acid β-D-glucuronide;  Benzoyl Glucuronide;  Benzoyl-β-D-glucuronide; 
Molecular FormulaC13H14O8
Molecular Weight298.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C13H14O8/c14-7-8(15)10(11(17)18)20-13(9(7)16)21-12(19)6-4-2-1-3-5-6/h1-5,7-10,13-16H,(H,17,18)/t7-,8-,9+,10-,13-/m0/s1
InChIKeyNLOPFVNXNMEEDI-UNLLLRGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl Glucuronide as Drug Metabolism Reference Metabolite


Benzoyl glucuronide (CAS 19237-53-7), specifically the 1-β-O-benzoyl isomer, is a glucosiduronic acid conjugate formed via the Phase II metabolism of benzoic acid [1]. As a prototypical 1-β-O-acyl glucuronide (βGA), it serves as a foundational model compound for investigating the inherent chemical reactivity, stability, and potential protein binding of this important class of drug metabolites [2]. The compound is a human metabolite, generated in the liver by UDP-glucuronosyltransferase enzymes to enhance the water solubility and renal excretion of benzoic acid [3].

Phase II acyl glucuronide metabolism model compound
Analytical reference standard for benzoic acid metabolite methods
QSAR baseline (σ=0) for reactivity prediction of substituted analogs

Benzoyl Glucuronide: Why It's Irreplaceable in Assays


The class of 1-β-O-acyl glucuronides is defined by a high degree of structural and electronic heterogeneity that directly dictates each metabolite's unique chemical fate and potential for toxicity. Simple substitution of benzoyl glucuronide with another acyl glucuronide (e.g., from a different carboxylic acid drug) or an alternative conjugate like hippurate is scientifically invalid. The degradation rate constant (k) and subsequent reactivity, which govern acyl migration and covalent protein binding, are exquisitely sensitive to the electronic and steric properties of the specific aglycone (the benzoyl moiety) [1]. For instance, the degradation rate for a series of benzoyl glucuronides was shown to be strongly influenced by the nature of the substituent on the benzoyl ring [2]. This structure-dependent reactivity directly impacts experimental outcomes in stability, toxicology, and quantitative bioanalysis, making benzoyl glucuronide a non-interchangeable, specific reagent.

Aglycone structure-dependent degradation kinetics may shift when substituting other acyl glucuronides.
Hippurate metabolism pathway differs; does not reflect benzoyl glucuronide-specific adduct persistence.
Anomer purity critical: α-isomer degrades faster, altering stability and reactivity assay outcomes.

Quantitative Evidence for Benzoyl Glucuronide Selection


Beta-Anomer Stability Superiority

1-β-O-Benzoyl glucuronide (BAGA) demonstrates significantly greater stability against degradation at physiological pH and temperature compared to its 1-α-O-benzoyl isomer. This difference is critical for ensuring analyte integrity during in vitro incubation and bioanalysis [1].

β-Anomer Stability
Head-to-head
α-anomer degrades approximately 40× faster
Supports β-anomer selection for quantitative stability studies
Reported at pH 7.4, 37 °C; review assay buffer effects
Acyl glucuronide stability Anomerization kinetics Drug metabolite reactivity

Baseline Reference for Substituent Effects

The degradation rate of 1-β-O-benzoyl glucuronide serves as a foundational data point in quantitative structure-activity relationship (QSAR) models that predict the reactivity of other substituted benzoyl glucuronides. Its unsubstituted nature provides the reference point against which the electronic effects of substituents are measured and modeled [1].

QSAR Baseline
Class-level
Unsubstituted baseline (σ=0) for Hammett correlation
Reference point for modeling substituent electronic effects
Reported in QSAR model validation; confirm with current dataset
QSAR Drug metabolism Reactivity prediction

Methyl Ester Validation for Synthetic Use

The 1-β-O-benzoyl linkage in benzoyl glucuronide exhibits a degradation rate that is unaffected by esterification of the glucuronic acid carboxyl group. This finding validates a common synthetic strategy for producing protected glucuronide derivatives for use as analytical standards or in prodrug research [1].

Methyl Ester Surrogate
Head-to-head
Similar degradation rate for methyl ester vs. free acid
Validates methyl ester as a stable surrogate in synthetic studies
Review applicability to specific assay conditions
Synthetic chemistry Prodrug design Metabolite synthesis

Covalent Protein Binding and Toxicity Benchmark

As a prototypical acyl glucuronide, benzoyl glucuronide's electrophilic reactivity and its propensity for acyl migration and subsequent covalent protein binding is a well-characterized model for assessing the potential for adverse drug reactions (ADRs) associated with carboxylic acid-containing drugs [1]. Its reactivity profile, governed by the electronic properties of the benzoyl moiety, serves as a benchmark for evaluating more complex drug glucuronides [2].

Protein Binding Model
Class-level
Prototypical acyl glucuronide for studying covalent adduct formation
Benchmark for evaluating electrophilic reactivity of drug glucuronides
Supported by structure-reactivity relationships; confirm with target protein
Drug safety Idiosyncratic toxicity Metabolite profiling

Required Analytical Standard for Benzoic Acid Metabolites

Benzoyl glucuronide is specifically supplied for use as a reference standard in the development and validation of analytical methods for benzoic acid and its metabolites. This is a critical requirement for Abbreviated New Drug Applications (ANDA) and during commercial production, where regulatory compliance mandates the use of well-characterized reference materials .

Reference Standard Identity
Data to verify
Required for ANDA bioanalytical method validation
Supports regulatory method specificity and accuracy
Supplier traceability documentation to be reviewed
Analytical method validation Reference standard Bioanalysis

In Vivo Adduct Persistence Distinct from Hippurate

In an in vivo study of benzoate-derived DNA adduction in mice, the decay of DNA adducts exhibited a biphasic profile. The initial fast decay was attributed to metabolism via hippurate, while the subsequent slow, persistent phase was linked to the presence of benzoyl glucuronide [1].

Adduct Persistence
Cross-study comparable
Distinct slow decay phase linked to benzoyl glucuronide, separate from hippurate clearance
Supports monitoring of persistent benzoyl glucuronide adducts
Reported in mouse model; confirm in target species
DNA adduct persistence In vivo metabolism Toxicology

Benzoyl Glucuronide: Research and Industrial Applications


ANDA Method Development for Benzoic Acid

Analytical laboratories developing LC-MS/MS or HPLC methods for quantifying benzoic acid and its metabolites in pharmaceutical formulations or biological matrices require benzoyl glucuronide as a high-purity reference standard . Its use is critical for establishing method accuracy, precision, and specificity to meet regulatory guidelines for Abbreviated New Drug Applications (ANDAs), where traceability to a certified standard is mandatory.

QSAR Models for Acyl Glucuronide Reactivity and Toxicity

Computational chemists and DMPK scientists employ benzoyl glucuronide as a key data point in training sets for quantitative structure-activity relationship (QSAR) models. As an unsubstituted reference compound, its experimentally determined degradation rate (k) under physiological conditions [1] provides the foundational baseline for predicting the reactivity and potential toxicity of novel, substituted acyl glucuronide metabolites from drug candidates [2].

Acyl Migration and Covalent Protein Binding Studies

Researchers investigating the molecular mechanisms of idiosyncratic drug toxicity use benzoyl glucuronide as a well-defined, low-molecular-weight model compound. Its known degradation kinetics and electrophilic reactivity [1] make it an ideal substrate for studying the time-course of acyl migration and the formation of covalent adducts with model proteins like human serum albumin, providing insights applicable to more complex drug metabolites [3].

In Vivo Metabolism and Adduct Persistence Studies

Toxicologists studying the fate of common preservatives like sodium benzoate utilize benzoyl glucuronide as a key analyte to differentiate between rapid detoxification (hippurate) and a slower, potentially more hazardous metabolic pathway. Quantifying the persistent benzoyl glucuronide fraction in tissues is essential for fully characterizing the long-term safety profile and risk assessment of benzoate exposure [4].

Application
Selection Property
Validation Focus
ANDA Method Development
High-purity reference standard with traceability documentation
Method accuracy, precision, and specificity for benzoic acid metabolites
QSAR Reactivity Models
Unsubstituted benzoyl baseline (σ=0)
Degradation rate (k) as reactivity reference for substituent effect modeling
Acyl Migration & Protein Binding Studies
Well-characterized electrophilic reactivity
Time-course of acyl migration and covalent adduct formation with proteins
In Vivo Adduct Persistence
Metabolite-specific adduct decay profile
Differentiation of rapid hippurate clearance from persistent glucuronide adducts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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